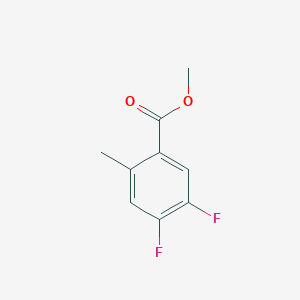

Methyl 4,5-difluoro-2-methylbenzoate

概要

説明

Methyl 4,5-difluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4,5-difluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-difluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile, and the reaction conditions are carefully controlled to achieve selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the compound.

化学反応の分析

Types of Reactions

Methyl 4,5-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of 4,5-difluoro-2-methylbenzyl alcohol.

Oxidation: Formation of 4,5-difluoro-2-methylbenzoic acid.

科学的研究の応用

Pharmaceutical Applications

Methyl 4,5-difluoro-2-methylbenzoate is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various drugs. Its fluorinated structure enhances bioactivity and stability, making it a valuable component in drug development.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral compounds where fluorinated benzoates have been shown to improve efficacy against viral infections. Research indicates that compounds with difluoromethyl groups exhibit enhanced interaction with viral enzymes, leading to increased antiviral activity .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for developing herbicides and pesticides. The introduction of fluorine atoms into organic molecules often increases their potency and selectivity.

Example: Herbicide Development

Studies have demonstrated that derivatives of this compound can be effective in controlling specific weed species while minimizing damage to crop plants. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

The compound is also explored in materials science for its potential use in developing advanced materials such as polymers and coatings. The incorporation of difluoromethyl groups can impart desirable properties such as increased hydrophobicity and chemical resistance.

Research Insights: Coating Formulations

Recent research has focused on formulating coatings that utilize this compound to enhance durability and resistance to environmental factors. Such coatings are particularly beneficial in industrial applications where longevity and performance are critical .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Enhanced bioactivity and stability |

| Agrochemicals | Development of selective herbicides | Reduced crop damage |

| Material Science | Advanced coating formulations | Increased durability and chemical resistance |

作用機序

The mechanism of action of methyl 4,5-difluoro-2-methylbenzoate depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

In biological systems, the presence of fluorine atoms can affect the compound’s interaction with biological targets, such as enzymes or receptors. Fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering the compound’s binding affinity and specificity.

類似化合物との比較

Methyl 4,5-difluoro-2-methylbenzoate can be compared with other fluorinated benzoates, such as:

- Methyl 2,3-difluorobenzoate

- Methyl 3,4-difluorobenzoate

- Methyl 2,4-difluorobenzoate

Uniqueness

The unique positioning of the fluorine atoms at positions 4 and 5 on the benzene ring in this compound imparts distinct chemical properties compared to other difluorobenzoates. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

生物活性

Methyl 4,5-difluoro-2-methylbenzoate is a compound that has recently garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate structure. This unique configuration may influence its interaction with biological systems.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Interactions : The compound can interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may lead to either inhibition or activation of enzymatic activity, potentially affecting drug efficacy and toxicity.

- Cell Signaling Pathways : It has been shown to modulate key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation. This modulation can influence gene expression related to apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest that it undergoes phase I and phase II metabolic reactions, leading to various metabolites that may exhibit different biological activities. The bioavailability and half-life of this compound have yet to be fully characterized.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

- Gene Expression : It influences the expression of genes associated with cell survival and proliferation.

- Toxicity Studies : In animal models, high doses have been linked to liver toxicity and oxidative stress, highlighting the need for careful dosage considerations.

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : May exhibit therapeutic effects.

- High Doses : Associated with adverse effects such as hepatotoxicity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Insecticidal Activity : Related benzoate compounds have been studied for their effectiveness as insecticides. For instance, methyl benzoate has shown significant toxicity against various agricultural pests, suggesting potential applications in pest control .

- Neurotoxicity : Research on related compounds revealed neurotoxic effects at high concentrations, indicating that this compound may also impact the nervous system in animal models .

Research Findings Summary Table

特性

IUPAC Name |

methyl 4,5-difluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOGLSZAOXRKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。